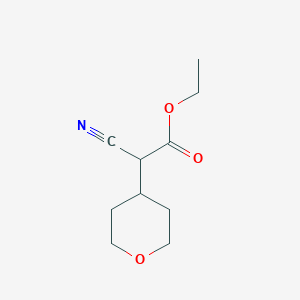![molecular formula C21H23N3O2S B2429902 N-([2,3'-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 2034247-21-5](/img/structure/B2429902.png)
N-([2,3'-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound that combines the structural features of bipyridine and benzenesulfonamide. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine moiety is known for its ability to coordinate with metal ions, making it useful in catalysis and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the following steps:
Formation of the bipyridine derivative: The bipyridine moiety can be synthesized through various coupling reactions, such as Suzuki coupling or Stille coupling, using appropriate pyridine derivatives.
Sulfonamide formation: The tetramethylbenzenesulfonamide can be prepared by reacting tetramethylbenzene with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Coupling of bipyridine and sulfonamide: The final step involves coupling the bipyridine derivative with the sulfonamide under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Metal catalysts such as palladium or platinum in the presence of oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various biochemical pathways and molecular targets, such as enzymes and receptors. The sulfonamide group may also interact with biological molecules, contributing to its overall activity .
Comparison with Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
N,N’-Bis(sulfonyl) bipyridine: A compound with similar sulfonamide functionality but different structural features.
Uniqueness: N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to the combination of the bipyridine and sulfonamide moieties, which provides distinct chemical and biological properties. Its ability to coordinate with metals and participate in various chemical reactions makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-14-10-15(2)17(4)21(16(14)3)27(25,26)24-12-18-7-9-23-20(11-18)19-6-5-8-22-13-19/h5-11,13,24H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOALYMMMVBWOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride](/img/structure/B2429820.png)
![Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B2429821.png)

![4-bromo-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2429823.png)
![N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2429825.png)





![1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2429836.png)
![2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2429839.png)

![4-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2429842.png)
